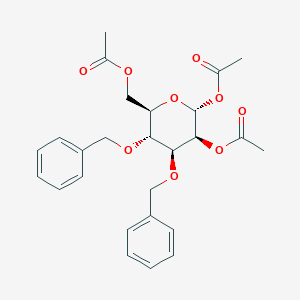
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose is a versatile chemical compound used in various scientific studies. It exhibits high perplexity due to its complex structure, enabling diverse applications in research. This compound is a derivative of mannopyranose, a type of sugar molecule, and is characterized by the presence of acetyl and benzyl groups attached to the mannopyranose ring.
Scientific Research Applications
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme-substrate interactions.
Medicine: It serves as a precursor in
Future Directions
Given its role as a crucial building block for the synthesis of a myriad of specialized pharmaceuticals, TDMBMP is likely to continue to be a focus of research in the field of biomedicine . Its versatility suggests that it may find use in the synthesis of new drugs tailored to combat a variety of diseases .
Mechanism of Action
Target of Action
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose, also known as TDMBMP, is a versatile compound extensively utilized in the realm of biomedicine . It serves as a crucial building block for the synthesis of a myriad of specialized pharmaceuticals tailored to combat specific diseases . .
Mode of Action
It is known that it plays a crucial role in the synthesis of specialized pharmaceuticals . The interaction of TDMBMP with its targets and the resulting changes would be specific to the pharmaceutical compounds it helps synthesize.
Biochemical Pathways
The biochemical pathways affected by TDMBMP would be dependent on the specific pharmaceutical compounds it is used to synthesize. As a building block in the synthesis of various pharmaceuticals, it could potentially affect a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of TDMBMP’s action would be specific to the pharmaceutical compounds it helps synthesize. As a building block in these syntheses, it contributes to the overall therapeutic effects of these compounds .
Preparation Methods
The synthesis of 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose typically involves the acetylation and benzylation of mannopyranose. The process begins with the protection of hydroxyl groups on the mannopyranose ring using benzyl groups. This is followed by the acetylation of the remaining hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete acetylation. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The acetyl and benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acetic anhydride, pyridine, chromium trioxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction and conditions used.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOZVWQAKGBSC-JMTTVTNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
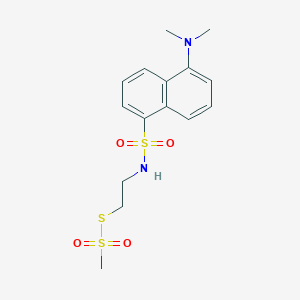
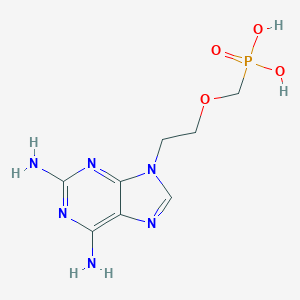

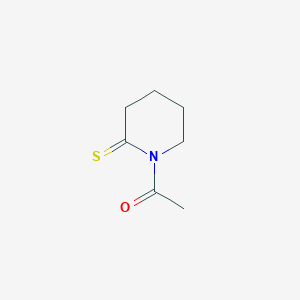
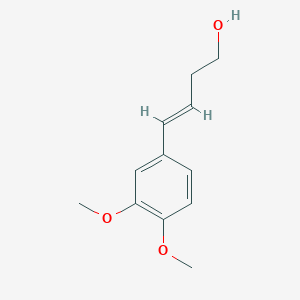
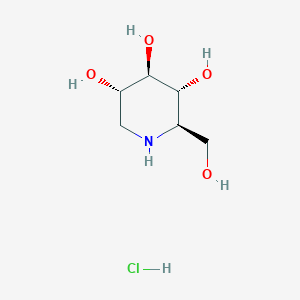
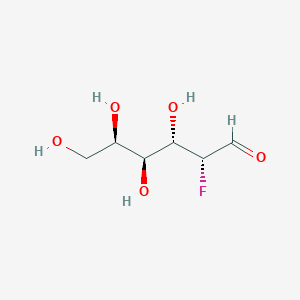
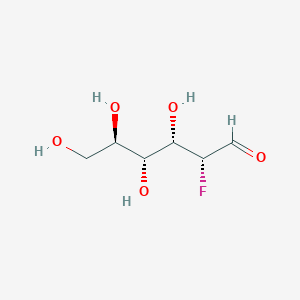
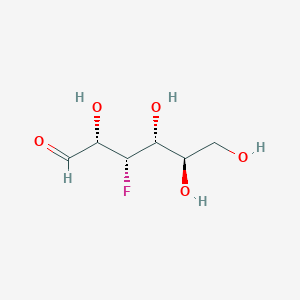
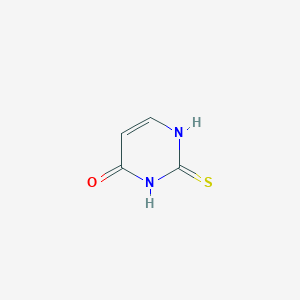
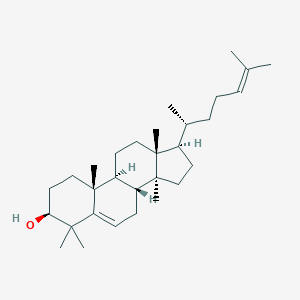
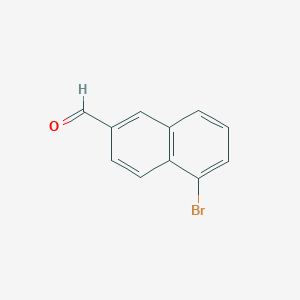
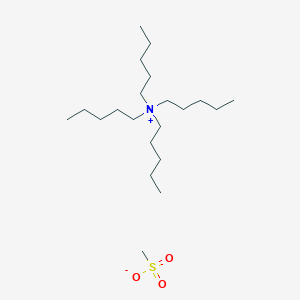
![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)
